molecular formula C17H19N5 B1662156 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole CAS No. 70006-24-5

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

Cat. No. B1662156
CAS RN: 70006-24-5
M. Wt: 293.4 g/mol
InChI Key: FRPJGTNLZNXQEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring, which is further connected to a pyridine ring . The empirical formula is C17H20N4S and the molecular weight is 312.43 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its SMILES string is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025592
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

CAS RN

70006-24-5
Record name 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70006-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT724
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of 1-(2-pyridyl)piperazine (5.9 g, 36 mmol) in DMF (15 mL) in a large round bottom flask in a water bath at 20° C. was added 2-chloromethylbenzimidazole powder (6 g, 36 mmol) over 2 minutes. Triethylamine (7.5 mL, 1.5 eq) was added, and the reaction was stirred for 16 hours, until TLC indicated complete consumption of starting material. The reaction was then treated with 5 mL of triethylamine followed by the slow dropwise addition of water (70 mL). After one hour, the precipitate was collected by suction filtration and washed with 400 mL of water and dried to give 9 grams of product. The solid was recrystallized twice from boiling n-butanol to give 7.6 grams (72% yield purified) of the title compound as a buff powder. mp 220-221° C. 1H NMR (d6-DMSO, 300 MHz) δ 2.55 (4H, J=4.5 Hz), 3.52 (4H, J=4.5 Hz), 3.77 (s, 2H), 6.62 (1H, J=6.6, 4.5 Hz), 6.81 (1H, J=8.7 Hz), 7.14 (2H, m), 7.41-7.58 (3H, m), 8.09 (1H, J=4.5, 1.8 Hz). MS (DCI/NH3) m/z 294 (M+H)+. Anal. Calcd for C17H19N5: C, 69.60; H, 6.53; N, 23.87. Found: C, 69.47; H, 6.58; N, 23.87.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
6 g
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reactant
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Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Cowart, SP Latshaw, P Bhatia… - Journal of medicinal …, 2004 - ACS Publications
A new class of agents with potential utility for the treatment of erectile dysfunction has been discovered, guided by the hypothesis that selective D 4 agonists are erectogenic but devoid …
Number of citations: 73 pubs.acs.org
MR Melis, S Succu, MS Mascia, A Argiolas - Neuroscience letters, 2005 - Elsevier
The effect of PD-168077 (N-methyl-4-(2-cyanophenyl)piperazynil-3-methylbenzamide maleate), a selective D 4 dopamine receptor agonist, injected into the paraventricular nucleus of …
Number of citations: 62 www.sciencedirect.com
KE Andersson - Pharmacological reviews, 2011 - ASPET
Erection is basically a spinal reflex that can be initiated by recruitment of penile afferents, both autonomic and somatic, and supraspinal influences from visual, olfactory, and imaginary …
Number of citations: 422 pharmrev.aspetjournals.org
JD Brioni, RB Moreland, M Cowart… - Proceedings of the …, 2004 - National Acad Sciences
Apomorphine, a nonselective dopamine receptor agonist, facilitates penile erection and is effective in patients suffering from erectile dysfunction. The specific dopamine receptor subtype…
Number of citations: 125 www.pnas.org
RB Moreland, MA Terranova, R Chang… - European journal of …, 2004 - Elsevier
Tritiation of the dopamine D 4 receptor selective agonist A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide) has provided a radioligand for the …
Number of citations: 17 www.sciencedirect.com
Y Zhang, H Ren, X Lu, D He, Y Han… - Journal of the …, 2016 - Am Heart Assoc
Background Ion transport in the renal proximal tubule ( RPT ), which is increased in essential hypertension, is regulated by numerous hormones and humoral factors, including insulin …
Number of citations: 17 www.ahajournals.org
SS Ericksen, DF Cummings, ME Teer, S Amdani… - … of Pharmacology and …, 2012 - ASPET
In an effort to delineate how specific molecular interactions of dopamine receptor ligand classes vary between D2-like dopamine receptor subtypes, a conserved threonine in …
Number of citations: 8 jpet.aspetjournals.org
LAB Slot, L Bardin, AL Auclair… - Behavioural …, 2008 - journals.lww.com
Antipsychotics constitute efficacious augmenting agents in the treatment of anxiety disorders, including refractory obsessive-compulsive disorder. We examined the effects of 36 …
Number of citations: 65 journals.lww.com
DF Cummings, SS Ericksen, A Goetz… - Journal of Pharmacology …, 2010 - ASPET
Conserved serines of transmembrane segment (TM) five (TM5) are critical for the interactions of endogenous catecholamines with α 1 - and α 2 -adrenergic, β 2 -adrenergic, and D1, D2…
Number of citations: 24 jpet.aspetjournals.org
A Newman-Tancredi, P Heusler… - International Journal …, 2008 - academic.oup.com
Interaction at dopamine D 4 receptors may improve cognitive function, which is highly impaired in individuals with schizophrenia, but comparative studies of recent antipsychotics in …
Number of citations: 41 academic.oup.com

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